molecular formula C13H10N2O B12571008 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile CAS No. 193270-07-4

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile

Cat. No.: B12571008
CAS No.: 193270-07-4
M. Wt: 210.23 g/mol
InChI Key: JYPVCEFYCVNNJJ-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C12H8N2O. This compound is characterized by the presence of a benzene ring substituted with a hydroxy-methylbutynyl group and two cyano groups. It is a versatile compound used in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile typically involves the reaction of 4-bromo-1,2-dicyanobenzene with 3-hydroxy-3-methylbut-1-yne in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 4-(3-Oxo-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile.

    Reduction: 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-diamine.

    Substitution: 4-(3-Alkoxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile.

Scientific Research Applications

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy-methylbutynyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. The cyano groups can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
  • Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate
  • 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid

Uniqueness

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile is unique due to the presence of both hydroxy-methylbutynyl and dicarbonitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

CAS No.

193270-07-4

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

4-(3-hydroxy-3-methylbut-1-ynyl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C13H10N2O/c1-13(2,16)6-5-10-3-4-11(8-14)12(7-10)9-15/h3-4,7,16H,1-2H3

InChI Key

JYPVCEFYCVNNJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC(=C(C=C1)C#N)C#N)O

Origin of Product

United States

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